molecular formula C14H12ClNO4 B11071021 2-chloroethyl [4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate

2-chloroethyl [4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate

Cat. No.: B11071021
M. Wt: 293.70 g/mol
InChI Key: JLSXHMRFYVHCOT-UHFFFAOYSA-N
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Description

2-Chloroethyl 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate is an organic compound with the molecular formula C14H12ClNO4. This compound features a pyrrole ring, which is a five-membered heterocyclic structure containing nitrogen. The presence of the chloroethyl and phenylacetate groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroethyl 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate typically involves the reaction of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid with 2-chloroethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloroethyl 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and polymers.

    Biology: Investigated for its potential as a building block in the design of biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-chloroethyl 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate involves its interaction with biological targets through its reactive functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential therapeutic effects. The pyrrole ring may also interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Shares the pyrrole ring and phenyl group but lacks the chloroethyl ester functionality.

    N-(2-Chloroethyl)-N-nitrosourea (CENU): Contains a chloroethyl group and is used as an alkylating agent in cancer therapy.

    2-Chloroethyl ethyl sulfide:

Uniqueness

2-Chloroethyl 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate is unique due to its combination of a reactive chloroethyl group and a biologically active pyrrole ring. This dual functionality allows it to participate in diverse chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C14H12ClNO4

Molecular Weight

293.70 g/mol

IUPAC Name

2-chloroethyl 2-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetate

InChI

InChI=1S/C14H12ClNO4/c15-7-8-20-14(19)9-10-1-3-11(4-2-10)16-12(17)5-6-13(16)18/h1-6H,7-9H2

InChI Key

JLSXHMRFYVHCOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)OCCCl)N2C(=O)C=CC2=O

Origin of Product

United States

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